4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine
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Overview
Description
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor, such as a halogenated pyrazolo[4,3-c]pyridine, using reagents like Selectfluor or trifluoromethyl iodide under basic conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
Selectfluor: Used for trifluoromethylation reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate, used to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce derivatives with different functional groups .
Scientific Research Applications
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its unique chemical properties.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific trifluoromethylated pyrazolo[4,3-c]pyridine core, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where strong electron-withdrawing groups and heterocyclic frameworks are advantageous .
Properties
Molecular Formula |
C7H5F3N4 |
---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-4-3(1-2-12-5)13-14-6(4)11/h1-2H,(H3,11,13,14) |
InChI Key |
SAGGBIXGCAUXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2N)C(F)(F)F |
Origin of Product |
United States |
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